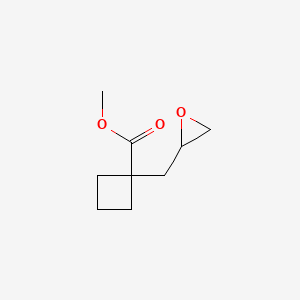

1-(环氧乙烷-2-基甲基)环丁烷-1-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” has been reported in the literature . For instance, the reaction of indole-3-carbaldehyde with epichlorohydrin resulted in the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carb-aldehyde . This compound then reacted with 1,3-dimethylbarbituric acid or malononitrile to give crotonic condensation products .Molecular Structure Analysis

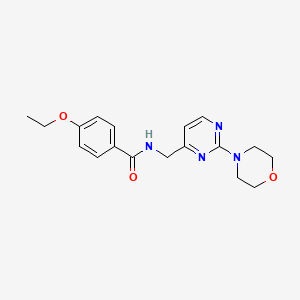

The molecular structure of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” is characterized by the presence of an oxirane ring (also known as an epoxide) and a cyclobutane ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” can be inferred from similar compounds. For example, 1-(oxiran-2-ylmethyl)-1H-indoles have been used in the preparation of compounds with photosemiconductor properties . The presence of an oxirane ring in the molecule increases its synthetic potential due to the presence of two, nonequivalent reaction centers .科学研究应用

Synthesis of Heterocyclic Compounds

“Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” serves as a starting material for synthesizing heterocyclic compounds, particularly indoles, which are prevalent in many natural products and pharmaceuticals . The compound’s reactivity with active methylene compounds can lead to the formation of crotonic condensation products, retaining the oxirane ring and contributing to the diversity of synthetic pathways .

Neurotropic Activity

The amino alcohol hydrochlorides derived from the compound exhibit high neurotropic activity. They are obtained by alkylation of ethoxy-carbonyl-methoxyindoles using epichlorohydrin and subsequent opening of the oxirane ring in the presence of amines. These derivatives show potential as pharmaceuticals, with activity approaching that of imipramine and the ability to enhance the pharmacological activity of Levodopa .

Photosemiconductor Properties

Derivatives of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” have been used in the preparation of compounds with photosemiconductor properties. This application is significant in the field of electronics and materials science, where these compounds can be utilized in the development of new types of photosemiconductors .

Synthesis of Amino Acid Derivatives

The reaction of the compound with aroylglycines is particularly interesting as it yields indolyl methyleneoxazolones. These are valuable reagents in the synthesis of amino acid derivatives, which are essential in peptide synthesis and have broad applications in medicinal chemistry .

Intermediate in Natural Product Synthesis

The compound has been reported as an intermediate in the synthesis of natural cyclic peptides, such as cyclomarin A. This highlights its role in the synthesis of complex natural products that may have therapeutic applications .

Synthetic Potential in Organic Chemistry

The presence of both a carbonyl group and an oxiranylmethyl group in the molecule increases its synthetic potential. It provides two nonequivalent reaction centers, allowing for diverse reactions and the creation of various organic compounds .

Preparation of Crotonic Condensation Products

The aldehyde group in the compound can be utilized to prepare crotonic condensation products. These products have potential applications in the development of new materials and chemicals with specific properties .

Transformation into Amino Alcohols

The compound can be transformed into 1,2-amino alcohols containing an indole fragment. These amino alcohols have potential uses in medicinal chemistry, particularly in the synthesis of compounds with biological activity .

安全和危害

“Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” is not intended for human or veterinary use. The safety information for a similar compound, 1-[(oxiran-2-yl)methyl]cyclobutane-1-carbonitrile, includes hazard statements such as H302, H312, H315, H317, H319, H332, H335, H341, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and long-term exposure .

未来方向

The future directions for the study of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” could include further exploration of its synthesis, reactivity, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate its potential uses in areas such as photosemiconductors .

属性

IUPAC Name |

methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-11-8(10)9(3-2-4-9)5-7-6-12-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXDLCFWOIHVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)

![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)

![2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2871677.png)

![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide](/img/structure/B2871685.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)

![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)